molecular formula C13H20O2 B11893804 2-Methyl-1,3-dipropoxybenzene CAS No. 67698-88-8

2-Methyl-1,3-dipropoxybenzene

Cat. No.: B11893804
CAS No.: 67698-88-8
M. Wt: 208.30 g/mol
InChI Key: ZKNSYCZROWFLFK-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dipropoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a methyl group at the second position and two propoxy groups at the first and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-dipropoxybenzene typically involves the alkylation of 2-methylphenol (o-cresol) with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The general reaction scheme is as follows:

2-Methylphenol+2Propyl BromideK2CO3,RefluxThis compound\text{2-Methylphenol} + 2 \text{Propyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{Reflux}} \text{this compound} 2-Methylphenol+2Propyl BromideK2​CO3​,Reflux​this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction. The use of high-pressure reactors and optimized temperature conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-dipropoxybenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions such as nitration, sulfonation, and halogenation due to the electron-donating effects of the propoxy groups.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The aromatic ring can be hydrogenated under specific conditions to form a cyclohexane derivative.

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Sulfonation: Fuming sulfuric acid at elevated temperatures.

    Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Nitration: 2-Methyl-1,3-dipropoxy-4-nitrobenzene.

    Oxidation: 2-Carboxy-1,3-dipropoxybenzene.

    Reduction: 2-Methyl-1,3-dipropoxycyclohexane.

Scientific Research Applications

2-Methyl-1,3-dipropoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dipropoxybenzene in biological systems involves its interaction with cellular components. The propoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. It may interact with specific enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,3-dimethoxybenzene: Similar structure but with methoxy groups instead of propoxy groups.

    2-Methyl-1,3-diethoxybenzene: Similar structure but with ethoxy groups instead of propoxy groups.

    2-Methyl-1,3-dibutoxybenzene: Similar structure but with butoxy groups instead of propoxy groups.

Uniqueness

2-Methyl-1,3-dipropoxybenzene is unique due to the specific length and branching of its propoxy groups, which can influence its physical and chemical properties, such as solubility, boiling point, and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

67698-88-8

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-methyl-1,3-dipropoxybenzene

InChI

InChI=1S/C13H20O2/c1-4-9-14-12-7-6-8-13(11(12)3)15-10-5-2/h6-8H,4-5,9-10H2,1-3H3

InChI Key

ZKNSYCZROWFLFK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=CC=C1)OCCC)C

Origin of Product

United States

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